molecular formula C14H19NaO13S B13430743 sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate

sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate

Cat. No.: B13430743
M. Wt: 450.35 g/mol
InChI Key: SJZQSXVYAHZKPL-YNZRWFQPSA-M
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Description

Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate is a complex organic compound with a molecular formula of C14H21NaO11S. This compound is characterized by its multiple stereocenters and acetylated sugar moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate typically involves the acetylation of a sugar derivative followed by sulfation. The process begins with the protection of hydroxyl groups through acetylation using acetic anhydride in the presence of a catalyst like pyridine. The acetylated intermediate is then subjected to sulfation using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

    Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Yields hydroxyl derivatives of the sugar moiety.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Leads to different oxidation states and reduced forms of the compound.

Scientific Research Applications

Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate involves its interaction with specific molecular targets and pathways. The compound’s sulfate group can interact with various biological molecules, leading to changes in their structure and function. This interaction can affect cellular processes such as signal transduction, enzyme activity, and membrane permeability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;[(2R,3R,4S,5R,6S)-6-[(28R,34R,35R,38S,43S)-6-[(27R,31S,39R,46S)-2-[[(23S,24S,25R,26S,42R,52R,53S,54S,55S)-26-acetoxy-51,51,52,53,54-pentamethyl-54-(4-methylpent-4-enyl)-48-oxo-77-oxapentacycloicos-16(47)-en-24-yl]oxy]-4,5-dihydroxy-tetrahydropyran-39-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-38-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-(sulfonatooxymethyl)tetrahydropyran-2-yl]oxy-3,5-dihydroxy-tetrahydropyran-2-yl]methyl sulfate
  • Streptomycin sulfate salt

Uniqueness

Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate is unique due to its specific stereochemistry and the presence of multiple acetyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H19NaO13S

Molecular Weight

450.35 g/mol

IUPAC Name

sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C14H20O13S.Na/c1-6(15)23-11-10(5-22-28(19,20)21)27-14(26-9(4)18)13(25-8(3)17)12(11)24-7(2)16;/h10-14H,5H2,1-4H3,(H,19,20,21);/q;+1/p-1/t10-,11+,12+,13+,14?;/m1./s1

InChI Key

SJZQSXVYAHZKPL-YNZRWFQPSA-M

Isomeric SMILES

CC(=O)O[C@H]1[C@H](OC([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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